4-(1-Amino-2-hydroxyethyl)phenol
Description
Significance as a Core Chemical Scaffold in Chemical Biology and Medicinal Chemistry
In chemical biology and medicinal chemistry, 4-(1-Amino-2-hydroxyethyl)phenol and its derivatives are recognized for their utility as core chemical scaffolds in the design and synthesis of new agents. Phenol (B47542) derivatives, in general, are known for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties, stemming from their ability to interact with biological molecules wikipedia.orgwikipedia.orgnih.gov.
Specifically, derivatives of this compound have been explored for their potential as agonists of the β2 adrenergic receptor. This indicates their relevance in developing therapeutic agents targeting conditions associated with β2 adrenergic receptor activity, such as pulmonary diseases or inflammation. The presence of both a phenolic hydroxyl and an amino group allows for various synthetic transformations, making it a valuable building block for more complex organic molecules, including those with potential pharmaceutical relevance nih.gov.
Historical Development and Evolution of Research Perspectives
The historical trajectory of research into compounds like this compound is intertwined with the broader evolution of medicinal chemistry, particularly the growing understanding of structure-activity relationships and the importance of specific chemical scaffolds. Early medicinal chemistry often focused on natural compounds or their close derivatives. The realization that introducing specific functional groups, such as the phenol and aminoalcohol present in this compound, could impart beneficial biological properties, marked a significant shift in research perspectives nih.gov.
The compound's classification as a phenylethanolamine positions it within a class of biogenic amines, such as norepinephrine (B1679862), which have been extensively studied for their roles as neurotransmitters and hormones. This historical context likely spurred investigations into this compound and its derivatives, seeking to leverage its structural similarities to endogenous compounds for therapeutic purposes. The ongoing research into its derivatives as β2 adrenergic receptor agonists underscores the continuous evolution of research, aiming to improve potency, selectivity, and safety margins of therapeutic agents.
Enantiomeric Forms: (R)-4-(1-Amino-2-hydroxyethyl)phenol and (S)-4-(1-Amino-2-hydroxyethyl)phenol in Chiral Drug Design
The presence of a chiral center at the 1-position of the ethyl side chain in this compound gives rise to two distinct enantiomeric forms: (R)-4-(1-Amino-2-hydroxyethyl)phenol and (S)-4-(1-Amino-2-hydroxyethyl)phenol. Chirality is a critical aspect in modern drug design and development, as enantiomers of a chiral drug can exhibit profoundly different pharmacokinetic and pharmacological profiles. One enantiomer, often referred to as the eutomer, may possess the desired therapeutic effect, while the other may be inactive, less potent, or even exert undesirable side effects or toxicity.
This stereoselectivity arises from the chiral nature of biological targets, such as enzymes, receptors, and transporters, which are inherently chiral and interact with drug molecules in a highly specific, three-dimensional manner. Consequently, the development of enantiomerically pure drugs or the "chiral switch" from racemic mixtures to single, active enantiomers has become a significant trend in the pharmaceutical industry to enhance efficacy and safety.
For instance, in the case of other β-adrenergic receptor agonists, the R-enantiomer often exhibits significantly higher potency compared to its S-enantiomer. While specific comparative data for the individual enantiomers of this compound (Octopamine) in the context of drug development are not detailed in the provided search results, the general principles of chiral drug design strongly imply that their individual pharmacological activities are likely to differ. Research often focuses on the stereoselective synthesis and evaluation of such enantiomers to optimize their therapeutic potential.
Computational Properties of (S)-4-(1-Amino-2-hydroxyethyl)phenol
| Property | Value | Source Index |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| Exact Mass | 153.078978594 Da | |
| XLogP3 (predicted) | -1.1 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area (TPSA) | 66.5 Ų |
Structure
3D Structure
Properties
IUPAC Name |
4-(1-amino-2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNUYYJVXICFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603558 | |
| Record name | 4-(1-Amino-2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497165-98-7 | |
| Record name | 4-(1-Amino-2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Pathways and Strategies
Traditional chemical synthesis routes for phenylethanolamines often face challenges such as low yields, significant energy consumption, and environmental concerns, particularly when aiming for enantiopure products acs.org. Consequently, modern synthetic strategies prioritize efficiency, high selectivity, and reduced environmental impact.
Regioselective and Stereoselective Synthesis Approaches for the Phenylethanolamine Moiety
Achieving precise control over both regioselectivity (the position of functional group introduction) and stereoselectivity (the formation of specific enantiomers or diastereomers) is crucial in the synthesis of 4-(1-Amino-2-hydroxyethyl)phenol due to its chiral center at the benzylic carbon wikipedia.org.
Table 1: Sharpless Asymmetric Dihydroxylation Route to (R)-(-)-Octopamine
| Starting Material | Key Reagent/Catalyst | Intermediate | Key Transformation | Enantiomeric Excess (ee) | Overall Yield | Reference |
| 4-hydroxybenzaldehyde | nitroethane, AD-mix-β | Diol intermediate | Asymmetric Dihydroxylation | >90% | 92% |
Another stereoselective approach involves the use of copper-tertiary amine complexes to catalyze highly enantioselective Henry reactions (nitroaldol reactions). This method has been successfully applied to directly catalyze the reaction between p-hydroxybenzaldehyde and nitromethane (B149229) to generate an (S)-octopamine precursor. Subsequent reduction with hydrogen under a palladium-carbon catalyst yields (S)-octopamine with high catalytic efficiency and minimal side reactions google.comscilit.com.
Beyond these, other asymmetric synthesis methods for phenylethanolamines include the asymmetric hydrogenation of prochiral amino ketones and the stereoselective ring-opening of epoxides with amines acs.org. The precise positioning of the amino and hydroxyl groups relative to the phenyl ring is inherently controlled by these stereoselective routes.
Derivatization Strategies of the Phenolic and Amino Functional Groups
The phenolic hydroxyl group and the amino functional group in this compound are amenable to various chemical transformations for synthesis or modification. These include:
Phenolic Hydroxyl Group Derivatization: The phenolic hydroxyl can undergo reactions such as etherification (e.g., with alkyl halides to form alkyl aryl ethers), esterification (e.g., with acyl chlorides or anhydrides to form esters), and protection-deprotection strategies (e.g., as silyl (B83357) ethers or benzyl (B1604629) ethers) to prevent unwanted reactions during multi-step syntheses.
Amino Functional Group Derivatization: The primary amino group can be involved in acylation (e.g., with acyl halides or carboxylic acids to form amides), alkylation (e.g., reductive amination or direct alkylation), and the formation of imines or Schiff bases. Protection strategies, such as carbamates (Boc, Cbz) or amides, are commonly employed to modulate the reactivity of the amine during synthesis. For instance, the synthesis of (S)-N-trans-feruloyl octopamine (B1677172) involves an amidation reaction between (S)-octopamine and ferulic acid google.com.
Chemo-Enzymatic and Enzymatic Synthesis Approaches
Biocatalysis offers significant advantages over traditional chemical synthesis due to its high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and often improved atom economy, making it a green and sustainable alternative for the synthesis of chiral molecules like this compound acs.org.
Biocatalytic Resolution and Enantioselective Transformations (e.g., using alcohol dehydrogenases, lipases)
Biocatalytic methods are frequently employed to obtain enantiomerically pure forms of this compound or its precursors.
Alcohol Dehydrogenases (ADHs): These enzymes are highly effective in the stereoselective reduction of prochiral ketones to chiral alcohols. For phenylethanolamines, ADHs can be used in enzymatic cascade systems to convert carbonyl-containing intermediates, such as aminoacetophenone, into the desired chiral amino alcohol. For example, whole cells of Arachnia sp. P163, which produce alcohol dehydrogenase, have been investigated for the asymmetric synthesis of (R)-phenylethanolamine from aminoacetophenone. This process has shown high stereoselectivity, achieving conversion yields of 65% with 100% enantiomeric excess in the product, facilitated by glucose for coenzyme regeneration in anaerobic conditions ncats.ioncats.ionih.gov.
Lipases: Lipases are widely used in kinetic resolution, particularly for racemic secondary alcohols, through transesterification reactions. They selectively acylate one enantiomer, leaving the other unreacted, thus allowing for their separation. For instance, the kinetic resolution of (R,S)-1-phenylethanol has been successfully performed using lipases from Burkholderia cepacia and Candida rugosa. Burkholderia cepacia lipase (B570770), with vinyl acetate (B1210297) as an acetylating agent in n-heptane/ionic liquid [EMIM][BF4], achieved excellent enantioselectivity (E > 200) and an enantiomeric excess of the product (ee_p) of 98.9% with 40.1% conversion mdpi.com. Similarly, Novozym 435 (immobilized Candida antarctica lipase B) has been identified as an efficient catalyst for the kinetic resolution of 1-phenylethanol, with optimized conditions yielding 61.49% of 1-phenylethyl acetate scirp.orgscielo.br.
Table 2: Examples of Biocatalytic Resolution of Phenylethanol Derivatives
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Conversion | E-value | Reference |
| Burkholderia cepacia lipase | (R,S)-1-phenylethanol | (R)-1-phenylethyl acetate | 98.9% | 40.1% | >200 | mdpi.com |
| Novozym 435 (CALB) | (R,S)-1-phenylethanol | 1-phenylethyl acetate | Not specified | 61.49% | Not specified | scirp.org |
| Arachnia sp. P163 (whole cells) | Aminoacetophenone | (R)-phenylethanolamine | 100% | 65% | Not specified | nih.gov |
Enzyme Engineering for Enhanced Biocatalytic Synthesis
Enzyme engineering plays a crucial role in optimizing biocatalytic processes by improving enzyme activity, selectivity, and stability. This involves techniques such as directed evolution and site-directed mutagenesis.
In the context of this compound (Octopamine) biosynthesis, a key enzyme is tyramine (B21549) β-hydroxylase (TBH) , which catalyzes the conversion of tyramine to octopamine acs.orgnih.govnih.govresearchgate.net. Significant efforts have been made to enhance the functional expression of TBH, particularly from eukaryotic sources like Drosophila melanogaster, in microbial hosts like Escherichia coli. Strategies employed include screening TBH from various sources, optimizing culture conditions (e.g., low temperature), utilizing different expression vectors, co-expressing molecular chaperones, and applying fusion expression techniques (e.g., with maltose (B56501) binding protein) acs.orgnih.govacs.org. These efforts have led to a significant increase in specific enzyme activity, allowing for the successful establishment of the first step in the biosynthetic pathway of octopamine from tyramine acs.orgnih.gov.
Multienzyme Cascade Systems in Complex Molecule Synthesis
Multienzyme cascade systems involve the sequential action of two or more enzymes, often in a single reaction vessel ("one-pot"), to achieve complex chemical transformations without the need for isolating intermediates. This approach offers enhanced efficiency, atom economy, and environmental benefits compared to multi-step chemical syntheses acs.orgacs.orgresearchgate.netsciepublish.com.
An artificial pathway for the biosynthesis of Octopamine has been successfully established using a multi-enzyme cascade involving tyramine β-hydroxylase (TBH) . This system converts tyramine into octopamine acs.orgnih.govacs.orgresearchgate.net. Further optimization of this cascade, including the subsequent conversion of octopamine to synephrine (B1677852) by phenylethanolamine N-methyltransferase (PNMT), has demonstrated the potential for scalable production. Initial yields of octopamine reached 0.10 g/L, which were further increased to 0.45 g/L with optimization and amplification in bioreactors acs.orgnih.govacs.org.
More elaborate multienzyme cascade reactions have been developed for the synthesis of enantiopure phenylethanolamines starting from renewable feedstocks such as L-phenylalanine. One such pathway involves a sequential four-step conversion of L-phenylalanine into styrene (B11656) via deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis. The resulting chiral diols are then converted into enantiomerically pure phenylethanolamine through divergent routes acs.orgresearchgate.netresearchgate.netnih.govresearchgate.netacs.org. For instance, one route involves the oxidation of the diol intermediate by an alcohol oxidase and subsequent amination by an amine dehydrogenase, with a formate (B1220265) dehydrogenase and sodium formate providing the necessary reducing equivalents. This cascade successfully yielded (R)-phenylethanolamine in 92% yield with >99.9% ee from the diol intermediate acs.orgnih.govresearchgate.netacs.org.
Another example of a biocatalytic cascade system involves the combination of styrene monooxygenase (SMO)-catalyzed asymmetric epoxidation of alkenes and halohydrin dehalogenase (HHDH)-catalyzed regioselective ring-opening of epoxides with azide. This dual-enzyme cascade provides a regiodivergent and stereoselective route to various enantiopure 1,2-azidoalcohols, which can then be reduced to the corresponding 1,2-amino alcohols nih.gov.
These complex cascade systems highlight the power of biocatalysis in enabling the green and efficient synthesis of chiral this compound and related phenylethanolamine structures.
Table 3: Yields and Enantiomeric Excess in Multienzyme Cascade Systems
| Substrate | Product | Enzymes Involved (Key) | Enantiomeric Excess (ee) | Overall Yield | Reference |
| L-phenylalanine | (R)-phenylethanolamine | AldO, CvTA (via diol) | >99.9% | 69% | acs.orgresearchgate.netresearchgate.netnih.gov |
| Tyramine | Octopamine | Tyramine β-hydroxylase (TBH) | Not specified | 0.45 g/L | acs.orgnih.govacs.org |
Exploration of Novel Synthetic Routes for Analogues
The synthesis of octopamine and its analogues has historically faced challenges, including low yields, significant energy consumption, and environmental concerns associated with early chemical synthesis methods. Consequently, research has increasingly focused on developing more efficient, enantioselective, and sustainable synthetic routes, including both chemical and biotechnological approaches.
Biosynthetic Pathways and Biotechnological Advancements
Naturally, octopamine is synthesized through a two-step enzymatic process. The amino acid L-tyrosine is first decarboxylated to tyramine (TA) by the enzyme tyrosine decarboxylase (TDC). Subsequently, tyramine is hydroxylated at the β-position by tyramine β-hydroxylase (TβH) to yield octopamine plos.orgacs.orgresearchgate.netplos.org. This de novo pathway is well-established in various organisms. Additionally, a "salvage pathway" has been proposed, where L-tyrosine is converted to L-dopa, then to dopamine, which is then dehydroxylated to tyramine before conversion to octopamine researchgate.net.
Recent advancements in synthetic biology have aimed to establish artificial biosynthetic pathways for octopamine and its analogues, such as synephrine, in microbial systems like Escherichia coli. These efforts seek to overcome the limitations of natural extraction from sources like aquatic products or citrus species, which are characterized by low natural content and inefficient separation, as well as the drawbacks of traditional chemical synthesis acs.org. Research has demonstrated the successful scaling up of such enzyme-catalyzed reaction systems. For instance, under optimal reaction conditions in 1.3 L bioreactors, titers of 0.45 g/L for octopamine were achieved from tyramine, highlighting the potential for sustainable large-scale production acs.org.
Asymmetric Chemical Synthesis of Octopamine and β-Amino Alcohol Analogues
A significant area of development in the chemical synthesis of octopamine and its derivatives involves asymmetric methodologies, which are crucial for producing enantiopure compounds. Enantiopure β-amino alcohols, like octopamine, serve as vital building blocks in the pharmaceutical industry researchgate.net.
A notable advancement is the asymmetric synthesis of (R)-(-)-octopamine, (R)-(-)-tembamide, and (R)-(-)-aegeline utilizing the Sharpless asymmetric dihydroxylation (AD) as a key stereocontrol step. This method provides a "simple and efficient" route to these chiral compounds researchgate.net. For example, a two-step catalytic route successfully converted 4-anisaldehyde into (S)-tembamide with excellent enantiopurity, demonstrating a 98% enantiomeric excess (ee) researchgate.net. This approach underscores the growing demand for new enantioselective synthetic routes to vicinal amino alcohols and their derivatives researchgate.net.
Another example of an analogue's synthesis is that of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol, which generally involves specific starting materials evitachem.com. Furthermore, "reproducible synthetic routes" have been developed for reference materials of octopamine sulfate (B86663) and other related stimulants like norfenefrine (B1679915) sulfate and etilefrine (B194583) sulfate, which are crucial for applications such as doping control researchgate.net.
The development of various derivatives of 4-(2-amino-1-hydroxyethyl)phenol as agonists for beta2 adrenergic receptors has also led to descriptions of general procedures for preparing such compounds, including the formation of alcohols from alkenes through successive reactions with borane-tetrahydrofuran (B86392) or borane-methyl sulfide (B99878) complexes and hydrogen peroxide google.com.
Detailed Research Findings and Data
The pursuit of novel synthetic routes has led to the generation of specific data points, particularly concerning enantiomeric purity and yields.
| Compound Synthesized | Synthetic Method | Key Intermediate/Starting Material | Enantiomeric Excess (ee) | Yield (if reported) | Source |
| (R)-(-)-Octopamine | Sharpless Asymmetric Dihydroxylation (AD) | - | - | - | researchgate.net |
| (R)-(-)-Tembamide | Sharpless Asymmetric Dihydroxylation (AD) | - | - | - | researchgate.net |
| (S)-Tembamide | Asymmetric 2-step catalytic route | 4-anisaldehyde | 98% | - | researchgate.net |
| Octopamine (biotechnological route) | Recombinant E. coli with TBHD and PNMTH | Tyramine | - | 0.45 g/L (titer) | acs.org |
| Octopamine sulfate | Reproducible synthetic routes | - | - | 100% (HPLC-DAD purity) | researchgate.net |
| Norfenefrine sulfate | Reproducible synthetic routes | - | - | 100% (HPLC-DAD purity) | researchgate.net |
| Etilefrine sulfate | Reproducible synthetic routes | - | - | 100% (HPLC-DAD purity) | researchgate.net |
This table summarizes key synthetic outcomes, particularly highlighting the high enantiomeric purity achieved in asymmetric syntheses and the efficiency of biotechnological production.
Computational and Spectroscopic Characterization of Molecular Structure and Reactivity
Crystal Structure Analysis and Intermolecular Interactions
Hydrogen Bonding Networks and Supramolecular Assembly
The molecular structure of 4-(1-Amino-2-hydroxyethyl)phenol features several sites capable of acting as both hydrogen bond donors and acceptors. The phenolic hydroxyl group, the alcoholic hydroxyl group, and the primary amino group all contribute to a rich hydrogen bonding landscape. The presence of highly electronegative oxygen and nitrogen atoms, coupled with positively charged hydrogen atoms, facilitates the formation of intermolecular interactions in the solid state researchgate.net.
While specific detailed crystallographic data for this compound itself is not extensively documented in isolated crystal structures for hydrogen bonding analysis, insights can be drawn from structurally analogous aminophenol compounds and related derivatives. For instance, in 4-amino-2,6-dichlorophenol (B1218435), which shares the core aminophenol moiety, both O—H⋯N and N—H⋯O hydrogen bonds have been observed to dictate the crystal packing researchgate.netiucr.org. These interactions are crucial for establishing extended molecular architectures.
The strength and directionality of these hydrogen bonds, often referred to as supramolecular synthons, are key factors in the rational design and prediction of noncovalent organic frameworks (nCOFs) aip.org. In the case of this compound, the interplay between the phenolic hydroxyl, alcoholic hydroxyl, and amine functionalities would lead to a complex network of O-H···O, O-H···N, N-H···O, and N-H···N interactions, promoting self-assembly into defined solid-state structures.
For illustrative purposes, observed hydrogen bond parameters from a related aminophenol, 4-amino-2,6-dichlorophenol, are presented below, demonstrating the typical characteristics of such interactions in similar chemical environments iucr.org:
Table 1: Representative Hydrogen Bond Parameters in 4-amino-2,6-dichlorophenol (an Analogous Aminophenol)
| Donor (D)—Hydrogen (H)⋯Acceptor (A) | D—H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D—H⋯A Angle (°) |
| O1—H1⋯N1 | 0.85 (2) | 1.82 (2) | 2.653 (2) | 168 (2) |
| N1—H1a⋯O1 | 0.87 (1) | 2.05 (1) | 2.921 (2) | 177 (2) |
Note: Data adapted from the crystal structure analysis of 4-amino-2,6-dichlorophenol iucr.org. These values are indicative of the types of strong hydrogen bonds that can be anticipated in this compound due to its analogous functional groups.
The ability of this compound to form these extensive hydrogen bonding networks is a defining characteristic of its supramolecular behavior, driving its molecular recognition and self-organization into ordered crystal structures.
Mechanistic Pharmacological and Biochemical Investigations
Receptor Binding and Activation Studies
The interaction of 4-(1-amino-2-hydroxyethyl)phenol with various receptor systems defines its physiological and pharmacological effects. These interactions are characterized by specific binding affinities and the ability to initiate intracellular signaling cascades.
In invertebrates, octopamine (B1677172) exerts its effects by binding to distinct classes of octopamine receptors, some of which are structurally and functionally analogous to vertebrate adrenergic receptors. wikipedia.org The β-adrenergic-like octopamine receptors (OctβR), in particular, are Gs protein-coupled and mediate increases in cyclic adenosine monophosphate (cAMP). mdpi.commdpi.comnih.gov Studies on cloned insect OctβR subtypes demonstrate a high affinity and selectivity for octopamine. For example, when expressed in heterologous cell systems, these receptors are potently activated by octopamine, with EC50 values for cAMP production in the low nanomolar range, while showing significantly lower potency for its precursor, tyramine (B21549). nih.govbiologists.com
In contrast, the affinity of this compound for mammalian β-adrenergic receptors is substantially lower than that of endogenous catecholamines like norepinephrine (B1679862). wikipedia.org Its sympathomimetic effects in mammals are only observed at high doses. wikipedia.org This highlights a key difference in receptor selectivity between invertebrate and vertebrate systems.
The pharmacological profiles of derivatives such as Albuterol (Salbutamol) and Ritodrine illustrate how structural modifications to the phenolethanolamine scaffold can confer high affinity and selectivity for specific mammalian β-adrenergic receptor subtypes. Albuterol is a selective agonist for the β2-adrenergic receptor, with its therapeutic effects attributed to the (R)-enantiomer, which effectively activates the receptor. nih.gov The (S)-enantiomer is largely inactive at the β2-receptor. nih.gov This specificity allows for targeted therapeutic effects, such as bronchodilation. Ritodrine, another β2-selective agonist, demonstrates how functional outcomes can be tissue-dependent, as some studies have reported it exhibiting antagonist-like properties in specific contexts, such as in human amnion where it fails to stimulate cAMP production.
A review of the scientific literature indicates that this compound does not function as a significant ligand or antagonist for adenosine receptors. The pharmacology of adenosine receptor subtypes, including A2a, is well-established, with ligands typically belonging to distinct structural classes such as xanthines (e.g., caffeine) and complex adenosine analogs. rsc.orgnih.gov The phenolethanolamine structure of octopamine is not associated with affinity for this receptor class. G protein coupling has been shown to increase the agonist-binding affinity of the A2A receptor between 10- and 40-fold. frontiersin.org
In mammals, this compound is an endogenous agonist for Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgnih.gov TAAR1 is a GPCR that binds several trace amines, including tyramine, β-phenylethylamine, and tryptamine, in addition to octopamine. nih.govbrainstuff.org Activation of TAAR1 by these ligands leads to the stimulation of adenylyl cyclase through Gαs protein coupling. nih.govreactome.org This interaction represents a primary mechanism for octopamine's physiological activity in vertebrates.
Molecular Mechanisms of Action at Cellular and Subcellular Levels
Upon binding to its cognate receptors, this compound initiates distinct intracellular signal transduction pathways, leading to the modulation of cellular function.
The activation of different receptor subtypes by octopamine leads to the engagement of two principal second messenger systems.
Cyclic Adenosine Monophosphate (cAMP) Pathway: The most well-characterized signaling pathway for this compound involves the stimulation of adenylyl cyclase and the subsequent production of cAMP. wikipedia.org This mechanism is mediated by its action at Gs-coupled receptors, including the invertebrate β-adrenergic-like octopamine receptors (OctβR) and the mammalian TAAR1. nih.govbiologists.comnih.gov Activation of these receptors by octopamine results in a robust, dose-dependent increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and phosphorylates downstream targets to elicit a cellular response. nih.govnih.gov
Intracellular Calcium Mobilization: Certain subtypes of invertebrate octopamine receptors, specifically the α-adrenergic-like receptors (OctαR), are coupled to Gq proteins. mdpi.commdpi.com Upon activation by octopamine, these receptors stimulate phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores and elevating cytosolic Ca2+ concentration. nih.govnih.gov Some receptors, such as the OAMB subtype found in Drosophila, are dually coupled and can mediate increases in both cAMP and intracellular Ca2+. nih.gov This dual signaling capacity allows for more complex and nuanced regulation of cellular processes.
The primary pharmacological actions of this compound are mediated through its function as an orthosteric agonist, binding directly to the primary ligand-binding site of its cognate GPCRs. acs.org
Allosteric modulation represents a different mechanism of receptor regulation, where a modulator binds to a topographically distinct site on the receptor to alter the affinity and/or efficacy of the orthosteric ligand. wikipedia.orgmdpi.com Allosteric modulators can be positive (PAM), negative (NAM), or silent/neutral (SAM). wikipedia.orgmdpi.com While allosteric modulation is a crucial area of research for developing more selective and safer therapeutics for GPCRs, there is no significant evidence to suggest that this compound functions as an allosteric modulator at its known receptor targets or others.
Regarding enzyme-ligand interactions, the principal roles of this compound are as a substrate for enzymes involved in its biosynthesis and degradation. It is synthesized from tyramine by the enzyme tyramine β-hydroxylase and is metabolized by enzymes such as monoamine oxidases. wikipedia.org These interactions are fundamental to its lifecycle as a biogenic amine but are distinct from its pharmacological mechanism of action, which is receptor-mediated signaling.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for this compound, also known as octopamine, and its analogues has been crucial in understanding its interaction with receptors and guiding the development of new chemical entities with specific biological activities. As a phenylethanolamine, its structure provides a versatile scaffold for modification. youtube.compharmacy180.com
The presence of a chiral center at the β-carbon of the ethylamine side chain in this compound means it exists as two enantiomers, (R)- and (S)-octopamine. This stereochemistry plays a pivotal role in its interaction with biological receptors, which are themselves chiral environments. wikipedia.org
Research has consistently shown that biological activity is often stereospecific, with one enantiomer exhibiting significantly higher affinity and efficacy for a particular receptor compared to the other. nih.gov In the context of octopamine receptors (OARs), studies have demonstrated a clear preference for the (R)-enantiomer. In silico docking studies on various insect OARs have observed a binding preference for (R)-octopamine over (S)-octopamine in the majority of these receptors. acs.org This stereospecificity is a critical factor, as maximal agonistic activity at adrenergic-like receptors is typically associated with a β-hydroxyl group of the correct stereochemical configuration. pharmacy180.com The differential binding is attributed to the specific three-dimensional arrangement of functional groups in the (R)-enantiomer, which allows for optimal interaction with complementary amino acid residues within the receptor's binding pocket.
The biological efficacy of the enantiomers often correlates with their binding affinity. For instance, in systems where octopamine acts as a neuromodulator, the physiological response is predominantly triggered by the more active enantiomer. Low concentrations of octopamine can be inhibitory, while high concentrations are excitatory, a differential response that could be influenced by the activation of different receptor subtypes (e.g., Octβ1R vs. Octβ2R) which may have varying affinities for the octopamine enantiomers. sdbonline.org
The systematic modification of the this compound structure has yielded significant insights into the chemical features required for receptor interaction and biological activity. SAR studies have generally focused on three main regions of the molecule: the phenyl ring, the ethylamine side chain, and the terminal amino group.
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical determinants of activity and receptor selectivity.
A hydroxyl group at the para- (4-) position is important for activity at beta-adrenergic-like receptors. youtube.com
The presence of hydroxyl groups at the meta- (3-) and para- (4-) positions, creating a catechol moiety, generally confers maximal activity at adrenergic receptors. However, this also makes the compound susceptible to metabolism by catechol-O-methyltransferase (COMT), leading to poor oral activity. pharmacy180.com
Replacing the para-hydroxyl group or introducing other substituents can alter receptor selectivity. For example, introducing groups like isopropyl, cyclohexyl, or fluoro in the meta-position of octopamine has been shown to improve its affinity for α-adrenergic receptors. nih.gov Halogenation at different positions on the ring also influences activity, with 2,5-dihalogenated phenylethanolamines showing stronger beta-receptor blocking effects than 2,4- or 3,4-dihalogenated derivatives. nih.gov
Ethylamine Side Chain Modification:
A hydroxyl group on the β-carbon is crucial for direct agonist activity, facilitating hydrogen bonding with the receptor. youtube.com
Substitution on the α-carbon with small alkyl groups (e.g., methyl) can slow metabolism by monoamine oxidase (MAO), potentially increasing the duration of action. youtube.com However, such substitutions can also reduce direct receptor agonist activity. pharmacy180.com
Amino Group Substitution:
The amino group should ideally be separated from the aromatic ring by a two-carbon chain for potent direct-acting agonism. pharmacy180.com
The size of the substituent on the nitrogen atom significantly influences receptor selectivity. As the bulk of the N-substituent increases, activity at α-adrenergic receptors generally decreases, while activity at β-adrenergic receptors increases. youtube.compharmacy180.com For example, a tertiary butyl group on the nitrogen tends to confer selectivity for β2-receptors. youtube.com
These SAR principles have guided the rational design of numerous analogues with tailored pharmacological profiles, including agonists and antagonists for specific octopamine and adrenergic receptor subtypes.
Table 1: Impact of Structural Modifications on the Activity of this compound Analogues
| Modification Site | Structural Change | Effect on Biological Activity | Reference |
|---|---|---|---|
| Phenyl Ring | Addition of a meta- (3-) hydroxyl group (catechol) | Increases maximal activity at adrenergic receptors; decreases oral activity due to COMT metabolism. | pharmacy180.com |
| Phenyl Ring | Introduction of a meta-fluoro group | Improves affinity for α-adrenergic receptors. | nih.gov |
| Ethylamine Side Chain | Substitution of α-carbon with a methyl group | Slows metabolism by MAO; reduces direct receptor agonist activity. | pharmacy180.comyoutube.com |
| Amino Group | Increasing the size of the N-alkyl substituent (e.g., from H to isopropyl) | Decreases α-receptor activity and increases β-receptor activity. | pharmacy180.com |
| Amino Group | Addition of an N-tertiary butyl group | Enhances β2-receptor selectivity. | youtube.com |
QSAR studies provide a quantitative framework for understanding the relationship between the physicochemical properties of a series of compounds and their biological activity. For octopaminergic ligands, QSAR models have been developed to predict the binding affinity and activity of agonists and antagonists. nih.gov
These models often employ regression analysis and molecular field analysis (MFA) to correlate biological activity with various molecular descriptors. nih.gov Key physicochemical parameters that have been identified as important for the activity of octopaminergic compounds include:
Hydrophobicity: Increased hydrophobicity of the molecule often correlates with greater activity. nih.gov
Dipole Moment: A greater dipole moment has been associated with higher binding affinity. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as molecular field analysis, have been particularly useful. nih.gov In these approaches, the interaction energies between a probe atom and a set of aligned ligand molecules are calculated at various points on a grid. This generates contour maps that visualize the regions where steric bulk, positive electrostatic potential, or negative electrostatic potential are favorable or unfavorable for activity. Such models provide valuable predictive tools for designing novel ligands with enhanced potency and selectivity for specific octopamine receptor subtypes. nih.govnih.gov
Metabolic Pathways and Biotransformation Research
Studies on related compounds suggest that this compound undergoes several key metabolic transformations. The primary metabolic pathways for monohydroxylated phenylalkylamines are deamination and conjugation. nih.gov
In Vitro Studies: Experiments using liver preparations (such as microsomes and cytosol) are instrumental in identifying potential metabolic pathways. frontiersin.orgcreative-biolabs.com For related compounds like 4-aminophenol, in vitro models have shown that it can undergo oxidation to form reactive intermediates like 1,4-benzoquinoneimine, which can then be detoxified through conjugation, for example, with glutathione. researchgate.netnih.gov Studies on phentermine, another related amine, show that N-oxidation to form N-hydroxyphentermine is a significant pathway catalyzed by the cytochrome P-450 system in liver microsomes. nih.gov This suggests that N-hydroxylation could also be a potential metabolic route for this compound.
In Vivo Studies: In vivo research on m-octopamine has revealed that after oral administration, it undergoes extensive "first-pass" metabolism, primarily in the gut wall. nih.gov This leads to a high degree of conjugation (e.g., glucuronidation or sulfation) and a very low fraction of the free, unchanged drug reaching systemic circulation. nih.govnih.gov Deamination is another major in vivo pathway. nih.gov Ring hydroxylation to form catecholamines has not been observed as a metabolic pathway for m-octopamine, suggesting it is also unlikely for the para-isomer. nih.gov The metabolism of 4-aminophenol in vivo can also lead to the formation of glutathione conjugates, which may play a role in its toxicological profile. researchgate.netplos.org
Based on these related studies, the proposed metabolic pathways for this compound include N-oxidation, oxidative deamination, and conjugation (glucuronidation and sulfation) of the phenolic hydroxyl group.
The biotransformation of this compound is mediated by several key enzyme systems.
Enzymatic Processes:
Cytochrome P450 (CYP450): This superfamily of enzymes, located primarily in the liver, is responsible for oxidative metabolism. Studies on the N-oxidation of phentermine to N-hydroxyphentermine have demonstrated the direct involvement of a reconstituted CYP450 oxidase system. nih.gov It is highly probable that CYP450 enzymes also catalyze the oxidative deamination and potential N-hydroxylation of this compound.
Monoamine Oxidase (MAO): This enzyme is critical for the deamination of biogenic amines. youtube.com It converts the primary amine group into an aldehyde, which is then further oxidized to a carboxylic acid.
Conjugating Enzymes: Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are responsible for attaching glucuronic acid or sulfate (B86663) groups, respectively, to the phenolic hydroxyl group, increasing water solubility and facilitating excretion. nih.gov
Metabolite Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of metabolites of biogenic amines like octopamine. mdpi.comnih.govazolifesciences.comnih.gov The process typically involves:
Extraction: Metabolites are extracted from biological matrices (e.g., urine, plasma, tissue homogenates).
Derivatization: To increase their volatility and thermal stability for GC analysis, functional groups (hydroxyl and amino groups) on octopamine and its metabolites are chemically modified. A common method is derivatization with pentafluoropropionic anhydride (PFPA), which converts the compound into a tris-PFPA-octopamine derivative. mdpi.com
GC Separation: The derivatized sample is injected into the gas chromatograph, where different compounds are separated based on their boiling points and interactions with the capillary column. azolifesciences.com
MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (e.g., by electron ionization), causing them to fragment in a reproducible manner. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint" for identification by comparing it to spectral libraries or the fragmentation patterns of known standards. mdpi.com
This methodology allows for the sensitive and specific detection of the parent compound and its various metabolites, enabling the elucidation of its complete biotransformation pathway. mdpi.comnih.gov
Role of Cytochrome P450 and Other Xenobiotic-Metabolizing Enzymes
The biotransformation of this compound, more commonly known as octopamine, is a critical process that dictates its physiological and pharmacological activity. While the cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many xenobiotics, evidence suggests that its role in octopamine metabolism is limited. Instead, other xenobiotic-metabolizing enzymes, particularly those involved in Phase I and Phase II metabolism, are primarily responsible for its inactivation and elimination.
Limited Evidence for Cytochrome P450-Mediated Metabolism
Current research provides minimal direct evidence for the significant involvement of cytochrome P450 enzymes in the metabolism of octopamine. Studies on the metabolic fate of octopamine have not identified ring hydroxylation to form catecholamines as a metabolic pathway, a reaction that would typically be catalyzed by CYP enzymes. nih.gov While some indirect observations have been made, such as the downregulation of the Cyp9f2 gene (a mixed-function oxidase) in Drosophila melanogaster following exposure to octopamine receptor agonists, this does not confirm octopamine as a direct substrate for this or other CYP enzymes. nih.gov Therefore, the primary routes for octopamine biotransformation appear to be mediated by other enzyme systems.
Major Metabolic Pathways Involving Other Xenobiotic-Metabolizing Enzymes
The metabolism of octopamine is predominantly carried out by monoamine oxidase (MAO) and various conjugation enzymes, which represent key components of Phase I and Phase II xenobiotic metabolism, respectively. nih.govnih.gov
Phase I Metabolism: Oxidative Deamination by Monoamine Oxidase
In mammals, the principal pathway for the metabolic inactivation of octopamine is oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO). nih.gov This enzymatic process converts octopamine into its corresponding aldehyde, which is subsequently oxidized to p-hydroxymandelic acid. This metabolite is then excreted in the urine. wikipedia.org
Phase II Metabolism: Conjugation Reactions
Conjugation reactions represent another significant pathway in the metabolism of octopamine, leading to the formation of more water-soluble and readily excretable metabolites. nih.gov These reactions are particularly important following oral administration, where a significant "first-pass effect" occurs, primarily in the gut wall. nih.gov
The primary conjugation pathways for octopamine include:
N-acetylation: In invertebrates, N-acetylation is the major route of octopamine inactivation. researchgate.net This reaction is catalyzed by N-acetyltransferases.
Sulfation: Sulfate conjugation, catalyzed by sulfotransferases (SULTs), is a potential pathway for octopamine metabolism. researchgate.net While direct studies on octopamine sulfation are limited, related compounds with phenolic hydroxyl groups undergo this metabolic route. nih.gov
Glucuronidation: Although not extensively detailed for octopamine, glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for the metabolism of phenolic compounds. xenotech.comnih.gov
Other Conjugation Pathways in Invertebrates: In addition to N-acetylation, other conjugation reactions have been identified in invertebrates, including β-alanine conjugation, γ-glutamylation, and sulfate conjugation. researchgate.net
The following table summarizes the key enzymes and metabolic pathways involved in the biotransformation of this compound (Octopamine).
| Metabolic Pathway | Enzyme Family | Key Enzymes | Metabolite(s) | Organism(s) |
| Phase I: Oxidative Deamination | Monoamine Oxidases | Monoamine Oxidase (MAO) | p-Hydroxymandelic acid | Mammals |
| Phase II: N-Acetylation | N-Acetyltransferases | N-Acetyltransferase | N-acetyloctopamine | Invertebrates |
| Phase II: Sulfation | Sulfotransferases | Sulfotransferases (SULTs) | Octopamine sulfate (presumed) | Mammals, Invertebrates |
| Phase II: Glucuronidation | UDP-Glucuronosyltransferases | UDP-Glucuronosyltransferases (UGTs) | Octopamine glucuronide (presumed) | Mammals |
| Phase II: Other Conjugations | Various | Ebony protein, γ-glutamyltransferase | β-alanyl-octopamine, γ-glutamyl-octopamine | Invertebrates |
Enzymatic Inactivation in Different Organisms
The relative importance of these metabolic pathways varies significantly between vertebrates and invertebrates. In mammals, oxidative deamination by MAO and subsequent conjugation are the predominant routes. nih.govnih.gov Conversely, in insects, N-acetylation is the primary mechanism of inactivation, with MAO playing a comparatively minor role. researchgate.net This difference in metabolic pathways has implications for the selectivity of insecticides that target the octopaminergic system.
The table below provides a comparative overview of the primary metabolic routes of octopamine in mammals and invertebrates.
| Organism | Primary Metabolic Pathway | Key Enzyme(s) |
| Mammals | Oxidative Deamination, Conjugation | Monoamine Oxidase, UGTs, SULTs |
| Invertebrates | N-Acetylation | N-Acetyltransferase |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Compound Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of 4-(1-Amino-2-hydroxyethyl)phenol, enabling the separation of the compound from complex matrices and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Due to its polar, hydrophilic, and basic nature, specialized HPLC methods are often required for effective separation and retention on chromatographic columns. helixchrom.com
Enantiomeric Purity: As this compound possesses a chiral center, separating its enantiomers is critical, particularly in pharmaceutical and biological contexts. This is typically achieved using chiral stationary phases (CSPs) in HPLC systems. chromatographyonline.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the enantiomeric resolution of chiral amines. mdpi.comyakhak.org The choice of mobile phase, often a mixture of a nonpolar solvent like hexane and an alcohol such as 2-propanol, is crucial for achieving baseline separation of the enantiomers. yakhak.org
Impurity Profiling: HPLC is the gold standard for impurity profiling, which involves the detection, identification, and quantification of any unwanted substances in a sample of this compound. researchgate.netijprajournal.comamsbiopharma.com Reversed-phase HPLC is a common approach, though the compound's hydrophilicity can present challenges. helixchrom.com To enhance retention and sensitivity, pre-column derivatization may be used. For instance, reacting this compound with a reagent like 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD) forms a derivative with improved chromatographic properties and detectability. nih.govresearchgate.net A validated direct HPLC method for octopamine (B1677172) has utilized a Sinergy Polar-RP column with UV detection at 275 nm. nih.govresearchgate.net
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Direct Analysis Method | Derivatization Method |
| Column | Sinergy Polar-RP (250 mm × 3 mm i.d.) | Sinergy Hydro-RP (150 mm × 4.6 mm i.d.) |
| Mobile Phase | Isocratic: Methanol/Acetonitrile/Sodium Pentanesulfonate (pH 3; 10mM), 7.5:7.5:85 (v/v/v) | Gradient: Methanol and Triethylammonium Phosphate buffer (pH 3; 10mM) |
| Flow Rate | 0.3 mL/min | 0.8 mL/min |
| Detection | UV at 275 nm | UV at 320 nm |
| Derivatizing Agent | None | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD) |
| Limit of Detection | ~0.1 µg/mL | 0.010 µg/mL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the high polarity and low volatility of this compound, direct analysis by GC is not feasible. nih.gov Therefore, a crucial step of derivatization is required to convert the analyte into a more volatile and thermally stable form. nih.gov
Common derivatization strategies include acylation and silylation. nih.gov For example, reaction with pentafluoropropionic anhydride (PFPA) converts the amine and hydroxyl groups into their corresponding pentafluoropropionyl derivatives, which are suitable for GC analysis. mdpi.com These derivatives can be detected with high sensitivity using an electron capture detector (GC-ECD) or identified by mass spectrometry (GC-MS). mdpi.com This approach has been successfully used to quantify levels of this compound in biological tissues. mdpi.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in combination with a catalyst like trimethylchlorosilane (TMCS), are also used to create trimethylsilyl (TMS) derivatives of the compound for GC analysis.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It provides information about the molecular weight and elemental composition of the molecule and its fragments.
The coupling of chromatographic separation with mass spectrometric detection provides highly selective and sensitive analytical systems.
LC-MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique for the analysis of this compound in complex biological matrices like urine and plasma. dshs-koeln.dedshs-koeln.de This method often involves an initial sample clean-up and concentration step, such as solid-phase extraction (SPE). dshs-koeln.dedshs-koeln.de Electrospray ionization (ESI) is a commonly used ionization source for LC-MS analysis of this compound. dshs-koeln.de LC-MS/MS allows for the monitoring of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity for quantification. dshs-koeln.de This technique has been instrumental in studying the metabolism of this compound, for instance, by identifying and monitoring its sulfoconjugate in urine. dshs-koeln.de
GC-MS: Gas chromatography-mass spectrometry (GC-MS) is used for the quantitative analysis of this compound, particularly in tissue samples, after derivatization. mdpi.comdoi.orgnih.gov Chemical ionization (CI) is one of the soft ionization techniques that can be employed. doi.orgnih.gov The use of deuterated internal standards allows for accurate quantification by compensating for variations during sample preparation and analysis. doi.org GC-MS has been pivotal in metabolomics studies, helping to elucidate the role of this compound in metabolic reprogramming and its association with various physiological and pathological states. nih.govnih.gov
Table 2: Comparison of Hyphenated Mass Spectrometry Techniques for this compound Analysis
| Feature | LC-MS/MS | GC-MS |
| Sample Volatility Requirement | Not required | High (requires derivatization) |
| Typical Application | Analysis in biological fluids (urine, plasma) | Analysis in tissues, metabolomics |
| Sample Preparation | Solid-Phase Extraction (SPE), Dilution | Derivatization (e.g., acylation, silylation) |
| Ionization Technique | Electrospray Ionization (ESI) | Electron Ionization (EI), Chemical Ionization (CI) |
| Key Advantage | Analyzes native compound and polar metabolites | High chromatographic resolution for volatile derivatives |
Spectrophotometric Methods in Quantitative Analysis
Spectrophotometric methods, which measure the absorption of light by a substance, offer a simple and cost-effective approach for the quantitative analysis of this compound. These methods are typically based on UV-Visible absorption or fluorescence. researchgate.net
The phenolic ring in this compound confers upon it intrinsic UV absorbance properties. Direct HPLC methods often utilize UV detection, with wavelengths around 275 nm being effective for quantification. nih.govresearchgate.net The absorption spectrum can be influenced by factors such as the pH of the solution. nih.gov
For enhanced sensitivity and selectivity, fluorescence-based detection can be employed. The native fluorescence of this compound can be measured, or the compound can be derivatized with a fluorogenic reagent to produce a highly fluorescent product. nih.gov For example, derivatization with naphthalene-2,3-dicarboxaldehyde (NDA) allows for highly sensitive detection using capillary electrophoresis with LED-induced fluorescence. nih.gov This approach can achieve detection limits in the nanomolar range, making it suitable for trace analysis in biological samples. nih.gov
Preclinical and Translational Research Perspectives
In Vitro and In Vivo Pharmacodynamic Profiling in Mechanistic Disease Models
4-(1-Amino-2-hydroxyethyl)phenol, commonly known as octopamine (B1677172), is a biogenic amine that functions as a key neurotransmitter, neuromodulator, and neurohormone in invertebrates. nih.gov In vertebrates, it is considered a trace amine, an evolutionary relative of norepinephrine (B1679862), and its physiological roles are an active area of investigation. northwestern.edu Preclinical research using in vitro (cell-based) and in vivo (animal) models has begun to delineate its pharmacodynamic profile, revealing potential implications for various disease states.
In invertebrate models, such as the fruit fly (Drosophila melanogaster), octopamine is integral to a wide array of physiological processes, including learning, memory, locomotion, aggression, and metabolism. wikipedia.orgnih.gov It exerts its effects by binding to specific G-protein-coupled receptors, which are classified as alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR), based on their similarity to vertebrate adrenergic receptors. wikipedia.orgnih.gov Activation of these receptors can lead to changes in intracellular calcium or cyclic AMP (cAMP) levels, thereby modulating neuronal activity and cellular function. nih.govmdpi.com
In mammalian systems, octopamine's functions are less defined, but emerging research points to its activity in the central nervous system and peripheral tissues. A significant finding in the context of neurodegenerative disease models comes from a study on mammalian brain cells. northwestern.edu Researchers discovered that octopamine can act as a distress signal from stressed neurons to astrocytes, the supportive cells in the brain. northwestern.edu At appropriate concentrations, octopamine prompts astrocytes to produce and supply lactate, an essential energy source for neurons, thereby protecting them from cell death due to energy depletion. northwestern.edu This mechanism suggests a potential neuroprotective role and has implications for conditions like Alzheimer's and Parkinson's disease, where octopamine levels have been noted to be dysregulated. northwestern.edu
In peripheral tissues, octopamine has been shown to mobilize fat from adipocytes (fat cells), an effect mediated through modest binding to β3-adrenergic receptors. wikipedia.orgnih.gov This has led to its investigation in models of metabolic disorders. Furthermore, in vitro studies on rat aortic smooth muscle have demonstrated that octopamine isomers possess alpha-adrenergic agonist activity, causing vascular contraction, although with significantly lower potency compared to norepinephrine. nih.govkarger.com
Table 1: Summary of Pharmacodynamic Effects of this compound in Preclinical Models
| Model System | Observed Effect | Receptor/Pathway Implicated | Potential Disease Relevance |
| Drosophila melanogaster (in vivo) | Modulation of learning, memory, sleep, and locomotion. wikipedia.orgnih.govyoutube.com | Octopamine Receptors (OctαR, OctβR). nih.gov | Foundational neuroscience |
| Murine Cortical Astrocytes (in vitro) | Promotes lactate production and neuronal survival. northwestern.edu | Not fully elucidated. | Neurodegenerative Diseases |
| Mammalian Adipocytes (in vitro) | Mobilization of fat (lipolysis). wikipedia.orgnih.gov | β3-adrenergic receptors. nih.gov | Metabolic Disorders |
| Rat Aortic Smooth Muscle (in vitro) | Vascular contraction. nih.govkarger.com | Alpha-adrenergic receptors. nih.gov | Cardiovascular Research |
Mechanistic Toxicology and Quantitative Structure-Toxicity Relationships (QSTR)
Understanding the potential for toxicity is a cornerstone of preclinical research. For this compound, this involves investigating its interaction with cellular pathways and establishing frameworks to predict the toxicity of related molecules.
Cellular toxicity pathways refer to the sequence of events by which a chemical can cause harm to cells, potentially leading to adverse health effects. Genotoxicity, a critical aspect of this, is the property of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer.
Direct and comprehensive studies on the genotoxicity and DNA damage potential of this compound are not extensively reported in publicly available literature. However, general toxicological principles can be applied. As a biogenic amine, its metabolism could potentially generate reactive species. For instance, enzymatic oxidation by monoamine oxidases could produce byproducts like hydrogen peroxide, which can contribute to oxidative stress. Elevated oxidative stress is a known mechanism of cellular damage, capable of causing harm to DNA, proteins, and lipids if not counteracted by the cell's antioxidant defenses. The toxicity of agonists that target octopamine receptors, such as certain pesticides, has been studied in insects, showing effects on development, lifespan, and reproduction, which are linked to disruption of the octopaminergic system. nih.gov While these are not direct studies on octopamine's genotoxicity, they highlight that over-activation of its associated pathways can lead to adverse cellular outcomes.
An Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge about the chain of events from a chemical's initial interaction with a biological target to an adverse outcome relevant for risk assessment. epa.govnih.gov An AOP begins with a Molecular Initiating Event (MIE), which is the initial point of interaction, such as a chemical binding to a receptor. nih.gov This MIE triggers a cascade of "Key Events" (KEs) at different levels of biological organization (e.g., cellular, tissue, organ) that ultimately lead to the Adverse Outcome (AO). epa.govnih.govnih.gov
For this compound, a plausible MIE is its binding to and activation of adrenergic receptors or trace amine-associated receptors (TAARs) in mammals. wikipedia.org In invertebrates, the MIE would be the binding to specific octopamine receptors. nih.gov The subsequent key events would depend on the specific receptor and cell type. For example, activation of a β-adrenergic-like receptor could lead to the KE of increased intracellular cAMP production. mdpi.com This could, in turn, trigger further downstream events. An AOP provides a structured way to map these connections, aiding in the prediction of potential toxicities and guiding the development of targeted assays. nih.gov
Table 2: Illustrative Adverse Outcome Pathway (AOP) for this compound
| AOP Component | Description for this compound |
| Molecular Initiating Event (MIE) | Binding and activation of a specific receptor (e.g., β-adrenergic receptor). wikipedia.orgnih.gov |
| Key Event 1 (Cellular) | Increase in intracellular second messenger levels (e.g., cAMP). mdpi.com |
| Key Event 2 (Cellular) | Activation of downstream signaling cascades (e.g., Protein Kinase A). |
| Key Event 3 (Organ) | Alteration in organ function (e.g., increased cardiac contractility). |
| Adverse Outcome (AO) (Organism) | Potential for cardiotoxicity at high exposure levels. |
Advanced Drug Discovery and Development Implications
The structure and biological activity of this compound serve as a valuable starting point for the design and development of new medicines.
The chemical scaffold of this compound is a phenylethanolamine, a structure shared by many pharmacologically active compounds, including several adrenergic drugs. ctdbase.org This core structure is amenable to chemical modification to create new molecules with enhanced potency, selectivity for specific receptor subtypes, and improved pharmacokinetic properties. This process is known as lead optimization.
For example, researchers have synthesized derivatives of this scaffold to develop potent and selective agonists for the beta-2 adrenergic receptor, a key target for treating respiratory diseases like asthma. google.com Modifications can be made to various parts of the molecule, such as the aromatic ring or the amine group, to fine-tune its interaction with the target receptor. google.comgoogle.com By systematically altering the structure and evaluating the pharmacological activity of the resulting analogues, medicinal chemists can identify new candidate compounds with the potential to become effective and safe drugs. news-medical.net
A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. nih.govmdpi.com This strategy is often used to overcome challenges such as poor absorption, rapid metabolism, or inability to cross biological barriers like the blood-brain barrier. nih.govacs.org
The this compound molecule has hydroxyl (-OH) and primary amine (-NH2) groups. These polar functional groups can limit its ability to cross lipid membranes. A prodrug strategy could involve temporarily masking these groups with more lipophilic (fat-soluble) moieties. nih.gov For instance, the phenolic hydroxyl group could be converted into an ester, or the amine group into an amide. These modified prodrugs would be more lipophilic, potentially enhancing their absorption from the gastrointestinal tract or their penetration into the central nervous system. mdpi.com Once inside the body or the target tissue, enzymes such as esterases or amidases would cleave the masking group, releasing the active this compound to exert its pharmacological effect. nih.gov This approach offers a powerful tool to improve the therapeutic potential of drug candidates derived from this scaffold.
Emerging Research Areas and Future Directions
Neurochemical Research and Central Nervous System (CNS) Applications of Derivatives
In invertebrates, 4-(1-Amino-2-hydroxyethyl)phenol is the functional analogue of norepinephrine (B1679862) in vertebrates and plays a crucial role in a wide array of physiological processes. dovepress.comnih.gov It is deeply involved in regulating behaviors such as locomotion, learning, memory, and aggression. dovepress.comnih.gov Research has demonstrated that this compound modulates the activity of flight muscles, peripheral organs, and sensory inputs in the peripheral nervous system. dovepress.com Within the central nervous system, it is essential for arousal, motivation, and the initiation of various rhythmic behaviors. dovepress.com
The effects of this compound are mediated through its binding to specific G-protein coupled receptors (GPCRs), which are categorized into α- and β-adrenergic-like octopamine (B1677172) receptors. mdpi.comnih.gov Activation of these receptors triggers different second messenger pathways, leading to varied cellular responses that ultimately affect insect behavior. dovepress.com For instance, some receptors stimulate adenylyl cyclase to increase intracellular cAMP levels, while others lead to the release of intracellular calcium. mdpi.comnih.gov
The distinct and vital role of the octopaminergic system in invertebrates makes it a prime target for the development of novel insecticides with potentially low toxicity to vertebrates. nih.gov Derivatives of this compound are being investigated for their ability to act as agonists or antagonists of octopamine receptors, offering a pathway to disrupt essential physiological processes in pest insects. nih.govnih.gov For example, the insecticide amitraz (B1667126) is known to interact with octopamine receptors, leading to overexcitation, paralysis, and death in insects. wikipedia.org
Table 1: Key Functions of this compound in Invertebrate Nervous Systems
| Function Category | Specific Role | References |
|---|---|---|
| Neurotransmission | Regulates endocrine gland activity and controls light emission in fireflies. | dovepress.com |
| Neuromodulation | Modulates flight muscle activity, peripheral organs, and sensory inputs. Influences motivation, arousal, and rhythmic behaviors. | dovepress.com |
| Neurohormonal | Mobilizes lipids and carbohydrates to prepare for extended activity. Enhances immune responses like phagocytosis. | dovepress.com |
| Behavioral | Involved in learning, memory, aggression, feeding, and social behaviors. | dovepress.comnih.gov |
Exploration of Antimicrobial and Antidiabetic Potential of Analogues
The exploration of derivatives and analogues of this compound extends beyond neurochemical applications into the realm of therapeutic agents for microbial infections and metabolic disorders. The structural features of this compound, particularly its phenolic and amino groups, provide a versatile scaffold for the synthesis of novel bioactive molecules.
Research into phenolic compounds has revealed their potential as antimicrobial agents. mdpi.com The antimicrobial activity is often attributed to the hydroxyl group on the phenolic ring. mdpi.com Schiff bases, which can be synthesized from amine-containing compounds like this compound, have also demonstrated significant biological activities, including antibacterial properties against various strains. researchgate.netresearchgate.net For instance, certain Schiff base derivatives have shown notable activity against Escherichia coli. researchgate.netresearchgate.net The development of analogues of this compound could therefore lead to new antimicrobial agents, potentially effective against resistant pathogens. mdpi.com
In the context of diabetes, phenolic compounds are being investigated for their ability to inhibit key digestive enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.govnih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed, helping to manage postprandial hyperglycemia. nih.gov Analogues of this compound, as part of the broader class of phenolic compounds, are promising candidates for the development of new antidiabetic agents. nih.gov
Table 2: Potential Therapeutic Applications of this compound Analogues
| Therapeutic Area | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of microbial cell membranes and functions by phenolic and Schiff base derivatives. | mdpi.comresearchgate.netresearchgate.net |
| Antidiabetic | Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. | nih.govnih.gov |
Advanced Computational Modeling for Mechanism Elucidation and Rational Drug Design
The advancement of computational tools has revolutionized the field of drug discovery and design, providing powerful methods for understanding molecular interactions and developing new therapeutic agents. longdom.orgnih.gov For this compound and its derivatives, computational modeling plays a crucial role in elucidating their mechanisms of action and in the rational design of new molecules with specific properties. nih.govopenmedicinalchemistryjournal.com
Techniques such as molecular docking, molecular dynamics (MD) simulations, and virtual screening are employed to study the binding of this compound and its analogues to their target receptors. nih.govopenmedicinalchemistryjournal.com These methods allow researchers to visualize and analyze the interactions at an atomic level, identifying key residues and forces that govern binding affinity and specificity. nih.gov For example, computational studies on insect octopamine receptors have helped to identify essential amino acid residues for ligand binding and receptor activation. nih.gov
This detailed understanding facilitates the rational design of new compounds with improved efficacy and selectivity. longdom.orgazolifesciences.com By starting with the known structure of the target receptor, scientists can design molecules that fit precisely into the binding site, optimizing their interactions to achieve the desired biological effect. longdom.orgresearchgate.net This approach is significantly more efficient than traditional trial-and-error methods, reducing the time and cost associated with drug development. azolifesciences.com
Sustainable Synthesis and Green Chemistry Principles in Production
The increasing demand for fine chemicals and pharmaceuticals has brought to the forefront the need for sustainable and environmentally friendly production methods. acs.orgispe.org Traditional chemical synthesis routes often involve harsh conditions, hazardous reagents, and the generation of significant waste. researchgate.netpharmacyjournal.org In the context of this compound, there is a growing interest in applying green chemistry principles to its synthesis.
One promising approach is the use of biotechnological methods, such as establishing artificial biosynthetic pathways in microorganisms like Escherichia coli. acs.orgnih.gov This involves engineering the microbes to produce the desired compound from renewable feedstocks. acs.org Researchers have successfully demonstrated the biosynthesis of octopamine, offering a more sustainable alternative to chemical synthesis. acs.orgnih.gov
The principles of green chemistry, which include the use of safer solvents, catalytic reactions, and energy-efficient processes, are being increasingly adopted in pharmaceutical manufacturing. ispe.orgresearchgate.net These principles aim to minimize the environmental impact of chemical processes while also improving efficiency and reducing costs. ispe.org The application of these principles to the production of this compound and its derivatives is a key area of future research, paving the way for more sustainable and economical manufacturing processes. acs.orgpharmacyjournal.org
Q & A
Basic: What are the standard synthetic routes for 4-(1-Amino-2-hydroxyethyl)phenol, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. A common approach is the condensation of a phenol derivative (e.g., 4-hydroxybenzaldehyde) with an amino alcohol precursor under controlled pH and temperature. For example, reductive amination using sodium cyanoborohydride in methanol at 50–60°C can yield the target compound. Optimization focuses on catalyst selection (e.g., acid catalysts like HCl), solvent polarity, and reaction time to maximize yield (>70%) while minimizing byproducts. Purification often employs column chromatography or recrystallization .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., phenolic -OH at δ 9–10 ppm, amino protons at δ 1.5–2.5 ppm).
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., SHELX software for refinement; bond lengths typically ~1.40 Å for C-O in phenol) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 181.2 for [M+H]⁺).
Basic: How is this compound screened for biological activity in preclinical studies?
Methodological Answer:
In vitro assays include:
- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or oxidases, using fluorescence-based assays.
- Cell Viability Assays : MTT or resazurin assays at concentrations 1–100 μM to assess cytotoxicity.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced: How can conflicting crystallographic data (e.g., bond angles or torsion angles) be resolved during structure refinement?
Methodological Answer:
Discrepancies often arise from low-resolution data or twinned crystals. Strategies include:
- SHELXL Refinement : Use of restraints for bond distances/angles and twin-law identification for twinned data.
- Validation Tools : CheckCIF to flag outliers (e.g., R-factor >5% indicates poor model fit).
- Complementary Methods : Pair XRD with DFT calculations to validate geometric parameters .
Advanced: What strategies ensure enantiomeric purity in chiral derivatives of this compound?
Methodological Answer:
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) to control stereochemistry.
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers (resolution factor >1.5).
- Circular Dichroism (CD) : Monitors optical activity to confirm configuration (e.g., positive Cotton effect at 220 nm for R-enantiomer) .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses (e.g., ΔG < -7 kcal/mol suggests strong affinity).
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
- QSAR Models : Hammett constants or logP values correlate substituent effects with activity .
Advanced: How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
Stability studies use:
- UV-Vis Spectroscopy : Monitor degradation (e.g., absorbance shifts at λ_max 270 nm) across pH 3–10.
- LC-MS : Identify hydrolysis products (e.g., quinone formation at pH >8).
- Buffering Agents : Phosphate buffer (pH 6–7) minimizes decomposition (t₁/₂ >24 hrs at 25°C) .
Advanced: What mechanistic studies elucidate this compound’s role in kinase inhibition pathways?
Methodological Answer:
- Kinase Assays : Measure ATPase activity (e.g., ADP-Glo™) to confirm competitive/non-competitive inhibition.
- Western Blotting : Track phosphorylation levels of downstream targets (e.g., ERK1/2).
- Mutagenesis : Identify critical binding residues (e.g., Lys123 in PKA) via alanine scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
